molecular formula C20H18ClFN4OS2 B2837269 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1357974-60-7

5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2837269
CAS No.: 1357974-60-7
M. Wt: 448.96
InChI Key: ICNLWMASIZAKLY-UHFFFAOYSA-N
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Description

The compound 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one belongs to the pyrazolo[4,3-d]pyrimidin-7-one class, a scaffold widely explored in medicinal chemistry for its structural versatility and biological relevance. Key structural features include:

  • Core structure: The pyrazolo[4,3-d]pyrimidin-7-one core, shared with PDE5 inhibitors like Sildenafil and microtubule-targeting agents (MTAs) .
  • Substituents: Position 5: A [(2-chloro-6-fluorophenyl)methyl]sulfanyl group, which may enhance lipophilicity and influence target binding . Position 1: An ethyl group, differing from Sildenafil’s methyl substitution, which could alter pharmacokinetics .

This compound’s design aligns with strategies to optimize scaffold diversity and substituent effects for target specificity, though its exact biological activity remains uncharacterized in the available literature.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4OS2/c1-3-26-18-17(12(2)24-26)23-20(25(19(18)27)10-13-6-5-9-28-13)29-11-14-15(21)7-4-8-16(14)22/h4-9H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNLWMASIZAKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

PDE5 Inhibitors

Pyrazolo[4,3-d]pyrimidin-7-ones are well-known for PDE5 inhibition. Key analogues include:

Compound Name Substituents (Position) Biological Target Activity/Notes Reference
Sildenafil Citrate 5-(2-ethoxyphenyl), 3-$n$-propyl PDE5 IC₅₀ = 3.5 nM; approved for ED
Analogue 5-butylamino, 6-(4-fluorophenyl) PDE5 (analog) Dihedral angle = 75.9° (affects binding)
Target Compound 5-[(2-chloro-6-fluorophenyl)methyl]sulfanyl, 6-(thiophen-2-yl)methyl Undetermined Structural novelty; no activity data

Key Observations :

  • The thiophen-2-ylmethyl group at position 6 introduces aromatic heterocyclic diversity, which may enhance solubility or metabolic resistance compared to Sildenafil’s piperazinylsulfonyl group .

Microtubule-Targeting Agents (MTAs)

Pyrazolo[4,3-d]pyrimidines also exhibit antitumor activity via tubulin inhibition :

Compound (from ) Substituents (Position) IC₅₀ (Tubulin Polymerization) Notes
Compound 9 N1-methyl, 3-(4-methoxyphenyl) 0.45 μM Comparable to CA-4 (natural MTA)
Compound 11 N1-methyl, 3-(4-chlorophenyl) 0.42 μM High potency
Target Compound 1-ethyl, 3-methyl, 5-[(2-chloro-6-fluorophenyl)methyl]sulfanyl Undetermined Chloro-fluorophenyl group may enhance tubulin binding

Key Observations :

  • Ethyl and methyl groups at positions 1 and 3 may reduce steric hindrance compared to bulkier substituents in other MTAs .

Substituent Effects on Activity

Position 5 Modifications

  • Sildenafil : 5-(2-ethoxyphenyl) enables π-π stacking with PDE5’s Phe-820 .
  • MTAs : 3-(4-chlorophenyl) enhances tubulin binding via hydrophobic interactions .

Position 6 Modifications

  • Sildenafil : 1-methyl-3-propyl groups balance solubility and target affinity .
  • Target Compound : 6-(thiophen-2-yl)methyl introduces a sulfur-containing heterocycle, which may improve blood-brain barrier penetration compared to phenyl groups .

Pharmacokinetic Considerations

  • Lipophilicity : The chloro-fluorophenyl and thiophene groups likely increase logP vs. Sildenafil, affecting absorption and distribution .
  • Metabolic Stability : Ethyl and methyl groups at positions 1 and 3 may reduce CYP450-mediated metabolism compared to Sildenafil’s $n$-propyl chain .

Biological Activity

The compound 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS No. 1358286-67-5) is a synthetic organic molecule with a complex structure that has garnered interest for its potential biological activities. This article reviews its biological activity based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClFN7OSC_{16}H_{15}ClFN_7OS, with a molecular weight of approximately 423.9 g/mol. The compound features a pyrazolo-pyrimidine core with various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC16H15ClFN7O2S
Molecular Weight423.9 g/mol
IUPAC Name(E)-1-(2-chloro-6-fluorophenyl)-N-[3-{[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]sulfanyl}-5-methyl-1,2,4-triazol-4-yl]methanimine
InChI KeyVGVJSMRPHZDNIO-FBCYGCLPSA-N

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in animal models of inflammatory diseases. It appears to inhibit pro-inflammatory cytokines and may modulate pathways such as NF-kB signaling .
  • Antimicrobial Effects : Some studies have reported that the compound possesses antimicrobial properties against specific bacterial strains. Its efficacy may be linked to its ability to disrupt bacterial cell membranes .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized to interact with various molecular targets:

  • Enzyme Inhibition : The presence of the thiol group suggests potential interactions with thiol-dependent enzymes, which could lead to altered enzymatic activity and downstream effects on cellular signaling pathways.
  • Receptor Modulation : The structural features may allow the compound to act as a ligand for specific receptors involved in cell signaling, potentially influencing pathways related to growth and survival .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds within the pyrazolo-pyrimidine class:

  • Study on Anticancer Effects : A study conducted by Pendergrass et al. evaluated the anticancer potential of similar pyrazolo derivatives and noted significant inhibition of tumor growth in xenograft models when treated with these compounds at varying concentrations .
  • Inflammation Model : In a controlled experiment using a mouse model for arthritis, compounds with similar structures demonstrated reduced swelling and pain scores compared to untreated controls, supporting their anti-inflammatory potential .
  • Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of several derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications on the phenyl ring significantly impacted activity levels .

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